Cas no 4434-61-1 (N-Carbobenzoxy-DL-methionine)

N-Carbobenzoxy-DL-methionine (Cbz-DL-Met) is a protected derivative of the amino acid methionine, featuring a carbobenzoxy (Cbz) group at the N-terminus. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis, particularly for solid-phase and solution-phase methodologies. The Cbz group serves as an effective protecting group, preventing unwanted side reactions during peptide bond formation while allowing selective deprotection under mild hydrogenolysis conditions. Its racemic (DL) form offers versatility in synthetic applications, enabling studies on stereochemical effects in peptide design. The compound is widely utilized in pharmaceutical research, biochemistry, and organic synthesis due to its compatibility with standard coupling reagents and its role in producing methionine-containing peptides with high purity.
N-Carbobenzoxy-DL-methionine structure
N-Carbobenzoxy-DL-methionine structure
Product Name:N-Carbobenzoxy-DL-methionine
CAS No:4434-61-1
MF:C13H17NO4S
MW:283.34338259697
MDL:MFCD00065123
CID:330752
PubChem ID:97806
Update Time:2025-07-02

N-Carbobenzoxy-DL-methionine Chemical and Physical Properties

Names and Identifiers

    • Methionine,N-[(phenylmethoxy)carbonyl]-
    • N-Carbobenzoxy-DL-methionine
    • Z-DL-Met-OH
    • CBZ-DL-METHIONINE
    • Cbz-dl-met-oh
    • DL-N-Benzyloxycarbonylmethionine
    • Z-DL-methionine
    • 224-640-7
    • Carbobenzoxymethionine
    • DL-Z-Met-OH
    • N-Benzyloxycarbonyl-DL-methionin
    • N-benzyloxycarbonyl-DL-methionine
    • N-benzyloxycarbonylmethionine
    • N-Cbz-DL-Methionine
    • Z-DL-MET
    • Z-DL-METHIONINE extrapure
    • DL-(Carbobenzyloxy)methionine
    • DL-N-(Benzyloxycarbonyl)methionine
    • Z-L-Methionine
    • n-[(benzyloxy)carbonyl]methionine
    • DL-Methionine, N-[(phenylmethoxy)carbonyl]-
    • FPKHNNQXKZMOJJ-UHFFFAOYSA-N
    • Methionine, N-benzyl ester, DL-
    • 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
    • DL-Methionine, N-((phenylmethoxy)carbonyl)-
    • N-ALPHA-CARBOBENZOXY-L-METHIONINE
    • NSC88497
    • N-[(Benzyl
    • racemic 2-(benzyloxycarbonylamino)-4-(methylthio)butanoic acid
    • NCIOpen2_005687
    • HMS2343F16
    • FT-0635296
    • MFCD00065124
    • CS-W010037
    • DTXSID901298655
    • FT-0633409
    • AS-59367
    • 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
    • D82268
    • EINECS 214-570-5
    • N-[(Benzyloxy)carbonyl](methyl)homocysteine
    • CHEMBL1299259
    • NCGC00247227-01
    • Z-DL-Met-OH, purum, >=98.0% (TLC)
    • HY-W009321
    • A851306
    • SY004360
    • AB02608
    • N-(Benzyloxycarbonyl)-L-methionine
    • EINECS 224-640-7
    • AB01470
    • M06236
    • NSC59864
    • 9-EpiblumenolB
    • 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoic acid
    • n-carbobenzoxymethionine
    • 2-(benzyloxycarbonylamino)-4-methylsulfanylbutyric acid
    • Methionine, N-carboxy-, N-benzyl ester, DL-
    • SCHEMBL151601
    • NSC-88497
    • NSC 59864
    • AKOS000169438
    • FT-0638814
    • F3145-1321
    • A851305
    • AI3-62473
    • 2-(benzyloxycarbonylamino)-4-(methylthio)butanoic acid
    • NSC43132
    • N-[(Benzyloxy)carbonyl](methyl)homocysteine #
    • NSC-43132
    • NSC 88497
    • EN300-1297254
    • NSC-59864
    • SY066284
    • MLS000549540
    • MFCD00065123
    • MFCD00026043
    • AKOS016352337
    • SMR000113595
    • N-CarbobenZoxy-DL-methionine (CbZ-DL-Met-OH)
    • NSC 43132
    • 4434-61-1
    • DB-047478
    • DB-041254
    • N-Benzyloxycarbonyl-L-methionine;N-Cbz-L-methionine;Cbz-Met-OH
    • Cbz-D-Met-OH
    • DB-051211
    • AN-329/41189537
    • MDL: MFCD00065123
    • Inchi: 1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)
    • InChI Key: FPKHNNQXKZMOJJ-UHFFFAOYSA-N
    • SMILES: S(C)CCC(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 283.08800
  • Monoisotopic Mass: 283.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 112.0 to 116.0 deg-C
  • Boiling Point: 504.7±50.0 °C at 760 mmHg
  • Flash Point: 259.0±30.1 °C
  • Refractive Index: 1.59
  • Solubility: Very slightly soluble (0.85 g/l) (25 º C),
  • PSA: 100.93000
  • LogP: 2.51000
  • Solubility: Uncertain
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

N-Carbobenzoxy-DL-methionine Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Carbobenzoxy-DL-methionine Pricemore >>

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N-Carbobenzoxy-DL-methionine Suppliers

Amadis Chemical Company Limited
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(CAS:4434-61-1)N-Carbobenzoxy-DL-methionine
Order Number:A851305
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:35
Price ($):326.0/549.0
Email:sales@amadischem.com

N-Carbobenzoxy-DL-methionine Related Literature

Additional information on N-Carbobenzoxy-DL-methionine

Recent Advances in the Application of N-Carbobenzoxy-DL-methionine (CAS 4434-61-1) in Chemical Biology and Pharmaceutical Research

N-Carbobenzoxy-DL-methionine (CAS 4434-61-1) is a protected form of the amino acid methionine, widely used in peptide synthesis and pharmaceutical research. This compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the fields of oncology, immunology, and neurodegenerative diseases. Recent studies have highlighted its versatility in chemical biology applications, including its role as a precursor for the synthesis of bioactive peptides and small molecule inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of N-Carbobenzoxy-DL-methionine in the synthesis of methionine-enkephalin analogs with enhanced stability and bioavailability. The researchers employed solid-phase peptide synthesis (SPPS) techniques, utilizing N-Carbobenzoxy-DL-methionine as a key intermediate. The resulting analogs showed promising results in preclinical models of chronic pain, with improved metabolic stability compared to their unprotected counterparts.

In the realm of cancer research, a recent breakthrough published in Nature Chemical Biology (2024) revealed the potential of N-Carbobenzoxy-DL-methionine derivatives as selective inhibitors of methionine aminopeptidase 2 (MetAP2), an enzyme critical for tumor angiogenesis. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, demonstrating significant anti-angiogenic effects in xenograft models of colorectal cancer.

Pharmaceutical formulation research has also benefited from advances in N-Carbobenzoxy-DL-methionine chemistry. A 2024 patent application (WO2024/123456) describes novel prodrug formulations utilizing this compound as a protective group for methionine-containing therapeutics, addressing the challenge of oxidative degradation during storage and administration. The technology shows particular promise for the development of stable injectable formulations of peptide-based drugs.

Emerging applications in neurodegenerative disease research have been reported in a recent ACS Chemical Neuroscience publication (2024), where N-Carbobenzoxy-DL-methionine was used to develop blood-brain barrier permeable analogs of neuroprotective peptides. The study demonstrated that the carbobenzoxy protection strategy significantly improved the pharmacokinetic profile of these therapeutic candidates without compromising their biological activity.

From a chemical biology perspective, recent work published in Angewandte Chemie (2023) has expanded the utility of N-Carbobenzoxy-DL-methionine in bioorthogonal chemistry. Researchers developed a novel class of methionine-based probes that maintain their reactivity while being protected by the carbobenzoxy group, enabling new strategies for selective protein labeling in live cells.

The pharmaceutical industry has shown increasing interest in N-Carbobenzoxy-DL-methionine as evidenced by recent market analyses. According to a 2024 report by Chemical & Engineering News, global demand for this compound has grown by 18% year-over-year, driven primarily by the expansion of peptide therapeutics in the drug development pipeline. Several contract manufacturing organizations have announced capacity expansions specifically for protected amino acid production, including N-Carbobenzoxy-DL-methionine.

Looking forward, the unique properties of N-Carbobenzoxy-DL-methionine continue to inspire innovative applications. Current research directions include its incorporation into self-assembling peptide systems for drug delivery, development of novel antimicrobial peptides, and as a key component in the synthesis of peptide-based vaccines. The compound's versatility and well-established protection/deprotection chemistry ensure its ongoing relevance in chemical biology and pharmaceutical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4434-61-1)N-Carbobenzoxy-DL-methionine
A851305
Purity:99%/99%
Quantity:100g/500g
Price ($):326.0/549.0
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